molecular formula C8H14O3 B6141924 1,4-dioxaspiro[4.4]nonan-2-ylmethanol CAS No. 19837-64-0

1,4-dioxaspiro[4.4]nonan-2-ylmethanol

Cat. No.: B6141924
CAS No.: 19837-64-0
M. Wt: 158.19 g/mol
InChI Key: MPXZOTDEWCLXNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.4]nonane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

While specific industrial production methods for 1,4-dioxaspiro[4The production process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces various alcohol derivatives .

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the spiro structure provides unique steric properties that can affect its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Similar in structure but lacks the hydroxyl group.

    1,4-Dioxaspiro[4.5]decane: Has a different ring size, affecting its chemical properties.

    1,4-Dioxaspiro[4.4]nonane: The parent compound without the hydroxyl group.

Uniqueness

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol is unique due to its spiro structure combined with a hydroxyl group. This combination provides distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXZOTDEWCLXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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